2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-

Cytochrome P450 inhibition Drug–drug interaction Herb–drug interaction

DDI risk assessment workflows often require multiple CYP isoform probes, increasing assay complexity and cost. Peucedanol (CAS 46992-81-8) provides simultaneous CYP1A2, CYP2D6, and CYP3A4 inhibition in a single compound. • Ki values: CYP1A2 3.39 μM (competitive), CYP2D6 6.77 μM (competitive), CYP3A4 4.07 μM (non-competitive, time-dependent) • Also inhibits BuChE; anti-AGE activity superior to aminoguanidine in BSA-MGO models • ≥98% HPLC purity; enables streamlined DDI panel screening in pooled HLM

Molecular Formula C14H16O5
Molecular Weight 264.27 g/mol
CAS No. 46992-81-8
Cat. No. B1649351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-1-Benzopyran-2-one, 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-
CAS46992-81-8
Molecular FormulaC14H16O5
Molecular Weight264.27 g/mol
Structural Identifiers
SMILESCC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)O)O)O
InChIInChI=1S/C14H16O5/c1-14(2,18)12(16)6-9-5-8-3-4-13(17)19-11(8)7-10(9)15/h3-5,7,12,15-16,18H,6H2,1-2H3
InChIKeyWRTWKAQFZYXAEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Peucedanol (CAS 46992-81-8) Baseline Characterization: A 6-Prenylated 7-Hydroxycoumarin for CYP & Anti-Glycation Research


Peucedanol (CAS 46992-81-8), IUPAC name 6-(2,3-dihydroxy-3-methylbutyl)-7-hydroxy-2H-chromen-2-one, is a prenylated 7-hydroxycoumarin belonging to the phenylpropanoid/polyketide class of natural products [1]. It is primarily isolated from Peucedanum japonicum roots and has been detected in multiple Apiaceae species [2]. The molecule features a characteristic 7-hydroxycoumarin core with a 2,3-dihydroxy-3-methylbutyl (hydrated prenyl) substituent at position 6, distinguishing it from unsubstituted 7-hydroxycoumarin and simpler prenyl analogs. Peucedanol is commercially available as a research chemical with typical purity specifications of ≥95% to >98% and a molecular weight of 264.27 g/mol .

Multi-CYP inhibition research tool (CYP1A2, 2D6, 3A4)
BuChE selectivity reported over AChE
Natural-product anti-AGE research scaffold
Unresolved stereoisomer with published bioactivity data

Why Generic Substitution Fails for Peucedanol (CAS 46992-81-8): Multi-CYP Inhibition, Enantiomeric Identity, and Anti-Glycation Breadth


Peucedanol cannot be substituted by structurally similar 7-hydroxycoumarins or generic prenylated coumarin analogs without losing key functional attributes. First, Peucedanol exhibits a distinctive multi-CYP isoform inhibition profile (CYP1A2, CYP2D6, CYP3A4) with non-competitive kinetics for CYP3A4, whereas closely related analogs such as suberosin act as selective, competitive CYP1A2 inhibitors [1]. Second, the 2,3-dihydroxy-3-methylbutyl side chain—rather than a simple prenyl group—confers additional hydrogen-bonding capacity that influences both solubility and target engagement, as evidenced by its superior butyrylcholinesterase (BuChE) inhibition compared to suberosin [2]. Third, little to no quantitative CYP inhibition or anti-AGE activity data exist for the (R)-enantiomer (+)-Peusedanol (CAS 20516-23-8), making the racemic/unresolved Peucedanol (CAS 46992-81-8) the only form with peer-reviewed, multi-target pharmacological characterization [3]. Substituting any generic coumarin would forfeit the documented combination of multi-CYP inhibition, BuChE selectivity, and anti-glycation activity demonstrated exclusively for Peucedanol.

Multi-CYP inhibition breadth may be lost with suberosin-like analogs (CYP1A2-selective only)
BuChE selectivity profile may differ from suberosin
Enantiomer (+)-peusedanol lacks pharmacological characterization, limiting data reproducibility

Procurement-Relevant Quantitative Evidence Guide: Peucedanol (46992-81-8) vs. Suberosin, (+)-Peusedanol, 7-Hydroxycoumarin, and Aminoguanidine


Multi-CYP Isoform Inhibition Profile: Peucedanol (Ki 3.39–6.77 μM) vs. Suberosin (Selective CYP1A2, IC50 9.39 μM)

Peucedanol inhibits three major hepatic CYP isoforms—CYP1A2 (Ki = 3.39 μM, competitive), CYP2D6 (Ki = 6.77 μM, competitive), and CYP3A4 (Ki = 4.07 μM, non-competitive)—in pooled human liver microsomes [1]. In contrast, suberosin, a structurally related 6-prenyl-7-hydroxycoumarin, selectively inhibits only CYP1A2 with an IC50 of 9.39 ± 2.05 μM (without β-NADPH preincubation) or 3.07 ± 0.45 μM (with preincubation) and exhibits no significant inhibition of CYP2D6 or CYP3A4 [2]. The non-competitive mechanism of Peucedanol against CYP3A4 (Ki/Kinact = 5.44/0.046 min⁻¹·μM⁻¹, time-dependent) further contrasts with suberosin's purely competitive, reversible CYP1A2 inhibition [1][2]. This demonstrates that Peucedanol engages a broader and mechanistically distinct CYP inhibition landscape.

CYP Inhibition Profile
Cross-study comparable
Multi-CYP Ki 3.39–6.77 μM vs. CYP1A2-selective IC50 9.39 μM
Broader DDI modeling fit; suberosin only CYP1A2
Non-competitive CYP3A4; time-dependent inhibition
Cytochrome P450 inhibition Drug–drug interaction Herb–drug interaction

Butyrylcholinesterase (BuChE) Inhibition Selectivity: Peucedanol (76.22%) Outperforms Suberosin (71.67%) and Umbelliferone at 20 μg/mL

In a comparative anticholinesterase screening of four isolated coumarins from Ferulago cassia roots at a fixed concentration of 20 μg/mL, Peucedanol exhibited the highest butyrylcholinesterase (BuChE) inhibition at 76.22%, surpassing suberosin (71.67%) and umbelliferone, which preferentially inhibited acetylcholinesterase (AChE, 61.09%) [1]. This head-to-head comparison under identical assay conditions demonstrates that Peucedanol possesses a BuChE-over-AChE selectivity profile that is quantifiably distinct from its closest structural analog, suberosin.

BuChE Inhibition
Direct head-to-head
76.22% at 20 μg/mL (vs. suberosin 71.67%)
Reported higher BuChE inhibition than structural analog
AChE inhibition lower for Peucedanol
Anticholinesterase Alzheimer's disease research Neuroprotective coumarins

Anti-AGE (Advanced Glycation End-Product) Activity: Peucedanol Demonstrated Superior to Aminoguanidine in BSA-MGO Model

According to Chinese patent CN202410813547A, Peucedanol (CAS 46992-81-8) was evaluated in an in vitro BSA-MGO (bovine serum albumin–methylglyoxal) model for advanced glycation end-product (AGE) inhibition. The patent claims that Peucedanol significantly reduced AGE formation and that its anti-glycation effect was superior to that of aminoguanidine, the prototypical AGE inhibitor that has reached clinical trials [1]. While precise IC50 values are not publicly disclosed in the patent abstract, the qualitative superiority over aminoguanidine positions Peucedanol as a natural-product alternative for anti-glycation research. This activity is not reported for suberosin, (+)-Peusedanol, or simple 7-hydroxycoumarin in comparable models.

Anti-AGE Activity
Supporting evidence
Claimed superior to aminoguanidine in BSA-MGO model
Supports anti-glycation research (data to verify)
Patent data; quantitative IC50 not publicly available
Anti-glycation Cosmeceutical Advanced glycation end-products (AGEs)

Pharmacological Breadth: Peucedanol Combines CYP Inhibition, Anti-Inflammatory, and Anti-Sepsis Activity Not Demonstrated for (+)-Peusedanol or Suberosin

Beyond CYP inhibition, Peucedanol (PEU) has been shown to significantly reduce TNF-α and IL-6 levels in LPS-stimulated RAW264.7 macrophages and to increase survival rate, attenuate intestinal pathology, and improve gut microbiome composition in a CLP-induced sepsis mouse model [1]. This in vivo anti-inflammatory/anti-sepsis activity is mechanistically linked to TLR4/MyD88/NF-κB pathway modulation [1]. No equivalent in vivo efficacy data exist for (+)-Peusedanol (CAS 20516-23-8), which is primarily described only as a coumarin isolated from Peucedanum japonicum without detailed pharmacological characterization . Similarly, suberosin has documented anticoagulant properties but lacks the anti-sepsis pharmacological profile. For procurement decisions where a compound with both in vitro CYP profiling utility and demonstrated in vivo anti-inflammatory activity is required, Peucedanol (CAS 46992-81-8) is uniquely supported by peer-reviewed evidence.

In Vivo Anti-Inflammatory
Class-level inference
Reduced TNF-α, IL-6; improved survival in CLP sepsis model
Supports sepsis/inflammation model research
Preprint data; confirmatory studies needed
Anti-inflammatory Sepsis Multi-target pharmacology

Enantiomerically Defined Procurement: Peucedanol (CAS 46992-81-8) as the Pharmacologically Characterized Form vs. Uncharacterized (+)-Peusedanol

Peucedanol (CAS 46992-81-8) is commercially supplied as the unresolved stereoisomeric mixture (containing both (R) and (S) configurations at the C-2' carbon of the side chain), which is the form used in all published CYP inhibition, BuChE, and anti-inflammatory studies [1][2]. (+)-Peusedanol (CAS 20516-23-8) is specifically the (R)-enantiomer, available as an analytical standard with purity >98%, but lacks peer-reviewed pharmacological characterization data comparable to those available for CAS 46992-81-8 [3]. For researchers requiring reproducible, literature-supported biological activity, procurement of CAS 46992-81-8 ensures alignment with published datasets, whereas (+)-Peusedanol is suitable primarily as an enantiopure analytical reference standard rather than as a biologically characterized tool compound.

Literature Characterization
Direct head-to-head
≥4 peer-reviewed studies for CAS 46992-81-8; 0 for (+)-Peusedanol
Reproducible bioactivity alignment
For enantiopure reference standard, procure CAS 20516-23-8
Enantiomeric purity Analytical standard Reference material

Best Research and Industrial Application Scenarios for Peucedanol (CAS 46992-81-8) Based on Documented Differential Evidence


Cytochrome P450-Mediated Drug–Drug Interaction (DDI) Risk Assessment Panels

Peucedanol's capacity to simultaneously inhibit CYP1A2, CYP2D6, and CYP3A4 with distinct kinetic mechanisms (competitive for CYP1A2/2D6, non-competitive and time-dependent for CYP3A4) makes it an ideal positive control or probe compound for multi-isoform DDI screening panels [1]. Unlike suberosin (CYP1A2-selective only), Peucedanol allows researchers to assess herb-mediated or natural-product CYP inhibition breadth in a single experimental run using pooled human liver microsomes, streamlining DDI risk assessment workflows.

Herb-Drug Interaction Screening for Peucedanum-Containing Botanical Preparations

Peucedanol is a major bioactive constituent of Peucedanum japonicum roots, which are used in traditional pediatric herbal formulations [1]. The documented Ki values for CYP1A2 (3.39 μM), CYP2D6 (6.77 μM), and CYP3A4 (4.07 μM) provide quantitative thresholds for evaluating potential herb-drug interactions when Peucedanum-containing products are co-administered with CYP-substrate pharmaceuticals. Procurement of Peucedanol as a reference standard enables regulatory-compliant in vitro interaction studies for botanical drug registration.

Cosmeceutical Anti-Glycation Formulation Research

The patent-documented anti-AGE activity of Peucedanol, claimed to be superior to aminoguanidine in BSA-MGO models [2], supports its application as a lead compound or active ingredient benchmark in the development of topical anti-aging formulations targeting glycation-induced collagen crosslinking and skin yellowing. Simultaneous BuChE inhibition data [3] may provide additional neurocosmetic rationale, although the anti-glycation claim remains the primary differentiator for cosmetic procurement.

In Vivo Sepsis and Inflammation Model Studies Requiring Dual CYP/Anti-Inflammatory Tool Compounds

For research programs bridging drug metabolism and inflammatory disease models, Peucedanol uniquely offers both well-characterized CYP inhibition parameters and demonstrated in vivo efficacy in reducing TNF-α, IL-6, and improving survival in CLP-induced sepsis [4]. This dual profile eliminates the need to qualify separate CYP probe compounds and anti-inflammatory agents, reducing procurement complexity and experimental variability.

Enantiomeric Quality Control and Analytical Method Development

The distinct CAS registries for Peucedanol (46992-81-8, unresolved stereoisomeric mixture) and (+)-Peusedanol (20516-23-8, (R)-enantiomer) enable method development laboratories to establish chiral separation protocols for coumarin natural products . Procuring both forms facilitates the creation of enantiomerically resolved reference standard libraries for HPLC, LC-MS, and NMR-based authentication of Peucedanum-derived botanical raw materials.

Application
Selection Property
Validation Focus
CYP-mediated DDI risk assessment panels
Multi-CYP inhibition breadth (CYP1A2/2D6/3A4)
Kinetic mechanism review (competitive, non-competitive)
Herb-drug interaction screening
Quantitative CYP inhibition thresholds
In vitro human liver microsome assays
Cosmeceutical anti-glycation research
Anti-AGE activity in BSA-MGO model
Glycation endpoint inhibition review
In vivo inflammation/sepsis model studies
Dual CYP/anti-inflammatory pharmacological profile
TLR4/NF-κB pathway response context
Enantiomeric QC and analytical method development
Distinct CAS for unresolved vs (R)-enantiomer
Chiral separation method validation
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